molecular formula C₁₆H₂₃NO₅ B1156457 O-Acetyl-N-Boc-(R)-phenylephrine

O-Acetyl-N-Boc-(R)-phenylephrine

Cat. No.: B1156457
M. Wt: 309.36
Attention: For research use only. Not for human or veterinary use.
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Description

O-Acetyl-N-Boc-(R)-phenylephrine (CAS: 82212-44-0) is a chemically modified derivative of phenylephrine, a selective α1-adrenergic receptor agonist. This compound features two protective groups: an acetyl group at the hydroxyl position and a tert-butoxycarbonyl (Boc) group at the amine moiety. These modifications enhance its stability and utility in synthetic chemistry, particularly as an intermediate for producing other derivatives or reference standards .

  • Chemical Properties: Molecular Formula: C₁₄H₂₁NO₄ Molecular Weight: 267.32 g/mol Density: 1.168 g/cm³ (predicted) pKa: 9.75 (predicted), indicating moderate basicity .
  • Applications:
    Primarily used in laboratory settings for analytical purposes, such as high-performance liquid chromatography (HPLC) method development or as a precursor in organic synthesis . Its Boc and acetyl groups prevent unwanted reactions during synthesis, making it valuable for creating stereospecific or metabolically stable analogs of phenylephrine .

Properties

Molecular Formula

C₁₆H₂₃NO₅

Molecular Weight

309.36

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Stability : The Boc and acetyl groups in O-Acetyl-N-Boc-(R)-phenylephrine confer superior stability compared to unprotected phenylephrine, making it suitable for controlled synthetic applications .
  • Its modifications likely reduce receptor binding affinity, as seen in other acetylated derivatives .

Comparative Pharmacokinetic and Clinical Data

While O-Acetyl-N-Boc-(R)-phenylephrine lacks clinical trial data, its parent compound, phenylephrine, has been extensively compared to ephedrine in obstetric settings:

Parameter Phenylephrine (Unmodified) Ephedrine O-Acetyl-N-Boc-(R)-phenylephrine (Inferred)
Receptor Selectivity α1-adrenergic agonist α/β-adrenergic agonist Likely inactive (protective groups block activity)
Half-Life 2–3 hours 3–6 hours N/A (lab use only)
Fetal Acidosis Risk Lower incidence Higher incidence N/A
Clinical Use Vasopressor in spinal anesthesia Vasopressor, bronchodilator Synthetic intermediate, analytical standard

Key Findings :

  • Phenylephrine is preferred over ephedrine in cesarean sections due to better fetal pH outcomes .
  • Structural modifications in O-Acetyl-N-Boc-(R)-phenylephrine likely render it pharmacologically inert, emphasizing its role in research rather than therapy .

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